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Compound of Interest

Compound Name: Ethyl anthranilate

Cat. No.: B146823

An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in Ethyl
Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl anthranilate (ethyl 2-aminobenzoate) is an aromatic ester widely utilized in the flavor,
fragrance, and pharmaceutical industries.[1][2] Its structure, featuring a primary aromatic amine
and an ethyl ester group ortho to each other on a benzene ring, provides a rich scaffold for
chemical modification. The nucleophilicity of the amine group, influenced by the electron-
withdrawing ester, makes it a versatile starting material for the synthesis of a diverse range of
heterocyclic compounds and other complex organic molecules. This guide provides a detailed
exploration of the key reactions involving the amine functionality of ethyl anthranilate,
complete with experimental protocols, quantitative data, and process visualizations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of ethyl anthranilate is provided below.
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Property Value
Molecular Formula CoH11NO2[3][4]
Molecular Weight 165.19 g/mol [3][4]
Colorless to pale yellow liquid with a fruity,
Appearance )
grape-like odor[1][3][5]
Melting Point 13-15 °CJ[1]
Boiling Point 260-267 °C[1][4][5]
Density 1.117 g/mL at 25 °C[1]
Refractive Index n20/D 1.564[1]
. Insoluble in water; soluble in ethanol, ether, and
Solubility ]
other organic solvents[1][3][6]
1H NMR Spectral data available[7][8]
IR Spectrum Spectral data available[3][9]
UV/Vis max (Alcohol) 225 nm, 250 nm, 338 nm|[3]

Core Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent
nucleophile and a weak base.[10] Its reactivity is central to a variety of important chemical
transformations.

Acylation Reactions

The primary amine of ethyl anthranilate readily reacts with acylating agents such as acid
chlorides and anhydrides to form N-acyl derivatives (amides). This reaction is fundamental for
introducing a wide range of functional groups and for the synthesis of heterocyclic systems.
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Reactants
Ethyl Anthranilate Reaction
Acylating Agent N-Acyl Ethyl Anthranilate LIS Byproduct
(e.g., Acetyl Chloride) rTTTTTToTTT oo Derivative (e.g., HCI)
I
1
Solvent/Base Conditions

(e.g., Triethylamine, CH2Cl2)
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Caption: General workflow for the acylation of ethyl anthranilate.

Quantitative Data: Acylation

Product Acylating Agent Conditions Yield (%)

N-Chloroacetyl- ) ]
Triethylamine, CH2Clz,

anthranilic acid ethyl Chloroacetyl chloride 90%(5]
2 hours
ester
Methyl-2-acetamido ) Ethanol, Microwave -
Acetyl chloride o Not specified
benzoate* irradiation

Note: Data for methyl anthranilate is often analogous to ethyl anthranilate reactivity.

Experimental Protocol: Synthesis of N-Chloroacetyl-
anthranilic acid ethyl ester[5]

» Dissolve ethyl anthranilate in dichloromethane (CH2Cl2).
e Add triethylamine to the solution as a base.
e Cool the mixture in an ice bath.

o Slowly add chloroacetyl chloride dropwise to the stirred solution.
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» Allow the reaction to proceed for 2 hours at room temperature.
» Monitor the reaction to completion using thin-layer chromatography (TLC).

e Upon completion, wash the reaction mixture with water to remove triethylamine
hydrochloride.

o Dry the organic layer over anhydrous sodium sulfate.
e Remove the solvent under reduced pressure to yield the crude product.
» Purify the product by recrystallization or column chromatography.

Schiff Base Formation

Ethyl anthranilate condenses with aldehydes or ketones to form Schiff bases (imines).[11][12]
This reaction is particularly important in the fragrance industry for creating stable, long-lasting

towards the product.[11]

Ethyl Anthranilate

aroma compounds. The reaction typically involves the removal of water to drive the equilibrium
Condensation

Forms Schiff Base
(Heat, Vacuum)
Aldehyde or Ketone T T T REmMovEs” H20
(e.g., Ethyl Vanillin) (byproduct)

Click to download full resolution via product page

Caption: Logical diagram of Schiff base formation from ethyl anthranilate.

Experimental Protocol: General Schiff Base
Synthesis[12][14]

o Combine equimolar amounts of ethyl anthranilate and the desired aldehyde (e.g., ethyl
vanillin) in a reaction flask.[13]
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o Optionally, a solvent or diluent (like diethyl phthalate) can be used to prevent darkening and
control viscosity.[11][14]

e Heat the mixture gently while applying a vacuum to facilitate the removal of the water
byproduct.[11]

e Continue the reaction until the theoretical amount of water has been collected or until TLC
indicates the consumption of starting materials.

e The reaction is often not driven to 100% completion to maintain a lighter color.[11]

e The resulting product, a viscous yellow liquid or solid, is typically used without further
purification.[11]

Diazotization Reactions

Aromatic primary amines like ethyl anthranilate can be converted to highly reactive diazonium
salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid
like HCI) at low temperatures (0-5 °C).[10][15] These intermediates are rarely isolated and are
used directly in subsequent reactions, such as Sandmeyer reactions (to introduce halides) or
azo coupling.

NaNO: + Strong Acid (HCI)

0-5°C
Coupling Partner
(e.g., Phenol)

/
/

/
Azo Coupling .

Ethyl Anthranilate

Diazotization .

Ethyl 2-(diazonium)benzoate Salt

Azo Compound (Dye)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.perfumerflavorist.com/fragrance/ingredients/article/21857971/schiff-bases-a-primer
https://trea.com/information/schiff-base-reaction-product-of-ethyl-vanillin-and-methyl-anthranilate-and-organ/patentgrant/537072c4-d36d-4199-8291-a433cd9951e0
https://www.perfumerflavorist.com/fragrance/ingredients/article/21857971/schiff-bases-a-primer
https://www.perfumerflavorist.com/fragrance/ingredients/article/21857971/schiff-bases-a-primer
https://www.perfumerflavorist.com/fragrance/ingredients/article/21857971/schiff-bases-a-primer
https://www.benchchem.com/product/b146823?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amines/Reactivity_of_Amines
https://www.webassign.net/sample/ncsumeorgchem2/lab_9/manual.html
https://www.benchchem.com/product/b146823?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Experimental workflow for diazotization and subsequent azo coupling.

Experimental Protocol: Diazotization of an Aromatic
Amine[16]

This protocol is adapted from a procedure for ethyl 4-aminobenzoate but follows the same
chemical principles.

o Dissolve ethyl anthranilate in an aqueous solution of a strong acid (e.g., 6 M HCI). Gentle
heating may be required.

e Cool the solution to 0-5 °C in an ice-water bath.
e Prepare a solution of sodium nitrite in water.

e Slowly add the cold sodium nitrite solution to the cold, stirred solution of the amine salt.
Maintain the temperature below 5 °C throughout the addition.

« Stir the resulting diazonium salt solution in the ice bath for 5-10 minutes.

e The cold diazonium salt solution is now ready for use in a subsequent reaction (e.g., addition
to a cold solution of a coupling partner like potassium iodide or a phenol).

Cyclization Reactions: Synthesis of Heterocycles

The ortho-positioning of the amine and ester groups in ethyl anthranilate makes it an ideal
precursor for synthesizing fused heterocyclic systems, which are prevalent in medicinal
chemistry.

A. Quinazolinone Synthesis

Ethyl anthranilate reacts with compounds like ureas or isocyanates to form quinazolin-2,4-
diones, a core structure in many pharmaceutical agents.[16][17]

Quantitative Data: Quinazolinone Synthesis
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Co-reactant Conditions Yield (%) Reference

N-pyridyl Ureas 120 °C, 20 h, neat up to 89% [16]

Xylene, 110 °C, 2 h;
Propyl isocyanate then NaOMe, 90 °C, 2  Not specified [17]
h

Experimental Protocol: Synthesis of 3-(Pyridin-2-
yl)quinazolin-2,4(1H,3H)-diones[17]

¢ Place N-pyridyl urea (0.2 mmol) and ethyl anthranilate (1 mmol) in a reaction vial.
e Stir the resulting mixture at 120 °C for 20 hours.

e Cool the reaction mixture to room temperature.

e Add diethyl ether (5 mL) to the mixture to induce precipitation.

 [solate the precipitate by filtration.

o Wash the collected solid with fresh diethyl ether to afford the purified quinazolin-2,4-dione

product.

B. Acridone Synthesis

Acridones, another class of biologically significant heterocycles, can be synthesized starting
from anthranilic acid (derived from the hydrolysis of ethyl anthranilate) via condensation with
phenols followed by cyclization.[18] The initial step often involves an N-arylation of the amine.
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Caption: Simplified pathway for the synthesis of acridone derivatives.

Experimental Protocol: Synthesis of Acridone from N-
Phenylanthranilic Acid[20]

This protocol starts from N-phenylanthranilic acid, which can be prepared from ethyl
anthranilate.

* Prepare a solution of N-phenylanthranilic acid (0.2 mole) in concentrated sulfuric acid (100
mL) in a 500-cc flask.

» Heat the solution on a boiling water bath for four hours.

¢ Pour the hot acid solution into 1 liter of boiling water, taking care to avoid spattering.
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 Boil the resulting mixture for five minutes to precipitate the crude acridone.
 Filter the hot mixture and collect the yellow precipitate.

» Boil the moist solid in a solution of sodium carbonate (30 g in 400 cc of water) for five
minutes to remove unreacted starting material.

o Collect the purified acridone by suction filtration and wash thoroughly with water.

e Dry the product in air.

Conclusion

The amine group of ethyl anthranilate is a key functional handle that enables a vast and
diverse range of chemical transformations. Its nucleophilic character allows for straightforward
acylation, alkylation, and Schiff base formation, while its ability to form diazonium salts opens
pathways to numerous other derivatives. Most significantly, its strategic placement ortho to the
ester group makes it an invaluable precursor for the construction of complex, fused heterocyclic
systems like quinazolinones and acridones, which are of high interest in drug discovery and
materials science. The protocols and data presented herein serve as a technical guide for
leveraging the reactivity of this versatile building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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